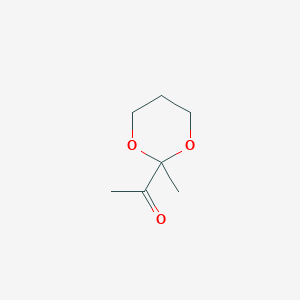
1-(2-Methyl-1,3-dioxan-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-acetyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. The presence of a methyl group at the 2 position and an acetyl group at the same position makes this compound unique. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methyl-2-acetyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production methods for 2-Methyl-2-acetyl-1,3-dioxane are similar to laboratory synthesis but on a larger scale. The use of efficient catalysts like zirconium tetrachloride (ZrCl4) and the employment of in situ transacetalization processes are common .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-2-acetyl-1,3-dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides (e.g., CH3I) and nucleophiles like RLi and RMgX are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products .
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-acetyl-1,3-dioxane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds, providing stability against nucleophiles and bases.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-acetyl-1,3-dioxane involves its ability to form stable cyclic structures. The formation of oxocarbenium ions and subsequent cyclization are key steps in its reactivity . The compound’s stability and reactivity are influenced by the presence of the methyl and acetyl groups, which affect its interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxane: A similar compound with a six-membered ring containing two oxygen atoms but without the methyl and acetyl groups.
2-Methyl-1,3-dioxane: Similar to 2-Methyl-2-acetyl-1,3-dioxane but lacks the acetyl group.
2,2-Dimethyl-1,3-dioxane: Contains two methyl groups at the 2 position, providing different chemical properties.
Uniqueness: 2-Methyl-2-acetyl-1,3-dioxane is unique due to the presence of both a methyl and an acetyl group at the 2 position, which significantly influences its chemical reactivity and stability compared to other 1,3-dioxanes .
Eigenschaften
CAS-Nummer |
165544-13-8 |
|---|---|
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
1-(2-methyl-1,3-dioxan-2-yl)ethanone |
InChI |
InChI=1S/C7H12O3/c1-6(8)7(2)9-4-3-5-10-7/h3-5H2,1-2H3 |
InChI-Schlüssel |
SINNIIQUAOMIRI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(OCCCO1)C |
Kanonische SMILES |
CC(=O)C1(OCCCO1)C |
Synonyme |
Ethanone, 1-(2-methyl-1,3-dioxan-2-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















